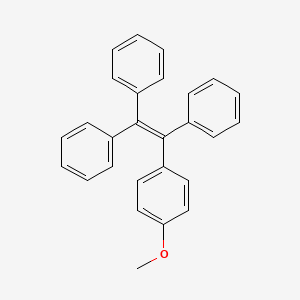

Benzene, 1-methoxy-4-(triphenylethenyl)-

描述

BenchChem offers high-quality Benzene, 1-methoxy-4-(triphenylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methoxy-4-(triphenylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-4-(1,2,2-triphenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O/c1-28-25-19-17-24(18-20-25)27(23-15-9-4-10-16-23)26(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKXVYVXQUNHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461782 | |

| Record name | Benzene, 1-methoxy-4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70592-05-1 | |

| Record name | Benzene, 1-methoxy-4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Development of Aromatic Ethene Based Organic Luminogens

The story of aromatic ethene-based organic luminogens is one of a paradigm shift in understanding light emission from organic molecules. Initially, the focus was on planar aromatic compounds that were highly fluorescent in dilute solutions. However, a significant challenge, known as aggregation-caused quenching (ACQ), limited their practical applications. In the aggregated state or solid form, these molecules would often see their fluorescence diminish or be completely extinguished.

The 20th century saw early observations that would later become crucial to overcoming this limitation. Researchers noted fluorescence enhancement when certain dyes were placed in viscous or solid environments. rsc.org This phenomenon was initially attributed to the rigidification of the molecular structure. Key examples from this era include stilbenes and their derivatives. rsc.org These molecules, containing a central ethene unit flanked by phenyl groups, laid the fundamental structural groundwork for later discoveries.

The 1990s marked a significant turning point with the rise of research into organic light-emitting diodes (OLEDs). This spurred the development of new fluorescent solid-state materials, including oligo- and polyphenylenevinylenes and -ethynylenes. rsc.org The true breakthrough, however, came with the formal coining of the term "Aggregation-Induced Emission" (AIE) in 2001. researchgate.net This concept described the unusual behavior of certain molecules that were non-emissive when dissolved but became highly luminescent upon aggregation. researchgate.net Tetraphenylethylene (B103901) (TPE) and its derivatives quickly became the archetypal examples of this phenomenon. researchgate.netrsc.org The development of synthetic strategies like the McMurry coupling and Suzuki cross-coupling reactions enabled the creation of a diverse library of TPE-based luminogens. mdpi.comunipi.it

Contemporary Academic Perspectives on Aggregation Induced Emission Aie Phenomena

The discovery of AIE revolutionized the field of luminescent materials by turning the "problem" of aggregation into a powerful tool. unipi.it Contemporary academic perspectives understand AIE as a photophysical phenomenon where the formation of molecular aggregates enhances light emission. researchgate.net The prevailing mechanism behind AIE is the restriction of intramolecular motions (RIM). nih.gov In AIE-active molecules, such as those based on the tetraphenylethylene (B103901) scaffold, the multiple phenyl rings undergo constant rotational and vibrational movements in solution. These non-radiative decay pathways effectively quench fluorescence. rsc.org However, in the aggregated state, these intramolecular motions are physically hindered, which blocks the non-radiative channels and opens up a radiative pathway for the excited state to decay, resulting in strong light emission. rsc.orgnih.gov

Current research delves into fine-tuning the AIE effect by modifying the molecular structure of the luminogens. The introduction of different functional groups can influence the emission color, quantum yield, and sensitivity to external stimuli. rsc.org For instance, the incorporation of electron-donating or electron-accepting groups can modulate the electronic properties and, consequently, the emission wavelength of the AIE-active molecule. rsc.org This has led to the development of AIEgens (AIE-active luminogens) with applications in a wide array of fields, including bio-imaging, chemical sensors, and optoelectronic devices. rsc.orgacs.org

Research Imperatives and Scholarly Focus on Benzene, 1 Methoxy 4 Triphenylethenyl in Modern Organic Chemistry

Precursor Synthesis and Aromatic Functionalization Strategies

The assembly of "Benzene, 1-methoxy-4-(triphenylethenyl)-" necessitates the preparation of key precursors that incorporate the methoxy-substituted phenyl ring and the triphenylvinyl moiety. The strategies for precursor synthesis are intrinsically linked to the chosen method for the final assembly of the tetraphenylethylene core.

A primary approach involves the synthesis of asymmetrically substituted benzophenone (B1666685) derivatives. For instance, 4-methoxybenzophenone (B1664615) is a crucial precursor, which can be synthesized through various well-established acylation methods. One common method is the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Alternatively, precursors for cross-coupling reactions are synthesized. This involves the preparation of compounds like 4-vinylanisole, (4-methoxyphenyl)boronic acid, or a halo-substituted anisole (e.g., 4-iodoanisole). These precursors are then reacted with appropriate counterparts to form the final product. For example, (4-methoxyphenyl)boronic acid can be prepared from 4-bromoanisole (B123540) via lithiation followed by reaction with a trialkyl borate.

Catalytic Carbon-Carbon Coupling Reactions for Ethene Moiety Formation

The central double bond of "Benzene, 1-methoxy-4-(triphenylethenyl)-" is often constructed using powerful carbon-carbon bond-forming reactions. These include reductive couplings of carbonyl compounds and various palladium-catalyzed cross-coupling reactions. A notable method for creating the tetraphenylethylene scaffold is the McMurry reaction, which involves the reductive coupling of two ketone molecules. nih.govwikipedia.org In the case of unsymmetrical TPEs like the target molecule, a cross-McMurry reaction between benzophenone and 4-methoxybenzophenone can be employed. rsc.org

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgyoutube.com For the synthesis of "Benzene, 1-methoxy-4-(triphenylethenyl)-", this could involve the reaction of a vinyl halide bearing three phenyl groups with (4-methoxyphenyl)boronic acid, or alternatively, the coupling of 1-bromo-1,2,2-triphenylethene with (4-methoxyphenyl)boronic acid. The reaction is typically carried out in the presence of a base and a palladium catalyst with phosphine (B1218219) ligands. youtube.com The optimization of these reactions often involves screening different catalysts, ligands, bases, and solvents to achieve high yields. researchgate.netcovasyn.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 80 | >95 |

| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 |

Note: This table presents representative conditions for Suzuki-Miyaura reactions with similar substrates, not the specific synthesis of "Benzene, 1-methoxy-4-(triphenylethenyl)-".

Heck and Sonogashira Coupling Variations

The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene, catalyzed by a palladium catalyst. youtube.com To synthesize "Benzene, 1-methoxy-4-(triphenylethenyl)-", one could envision the reaction of 4-vinylanisole with an appropriately substituted halo-triphenylethene, or the reaction of a halo-substituted methoxybenzene with triphenylethene. The regioselectivity of the Heck reaction can sometimes be a challenge with highly substituted alkenes.

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system, offers another pathway. nih.gov This would involve the synthesis of a diarylacetylene precursor, such as 1-methoxy-4-(phenylethynyl)benzene, which could then be further functionalized.

Wittig and Horner-Wadsworth-Emmons Olefination Routes

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. organicreactions.orglibretexts.orgudel.edu To produce "Benzene, 1-methoxy-4-(triphenylethenyl)-", one could react benzophenone with the ylide generated from (4-methoxybenzyl)triphenylphosphonium bromide. Alternatively, 4-methoxybenzophenone could be reacted with the ylide derived from benzyltriphenylphosphonium (B107652) chloride. wikipedia.org A significant drawback of the Wittig reaction can be the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to separate from the product. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.arorganic-chemistry.orgresearchgate.netresearchgate.net The HWE reaction often provides better yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. organic-chemistry.org For the synthesis of our target molecule, this would involve reacting benzophenone with the carbanion of diethyl (4-methoxybenzyl)phosphonate. A key advantage of the HWE reaction is that it generally favors the formation of the (E)-alkene. wikipedia.org

Table 2: Comparison of Wittig and HWE Reactions for Olefination

| Reaction | Phosphorus Reagent | Carbonyl Substrate | Base | Typical Product | Byproduct |

|---|---|---|---|---|---|

| Wittig | Phosphonium Ylide | Aldehyde or Ketone | Strong Base (e.g., n-BuLi) | Alkene (E/Z mixture) | Triphenylphosphine oxide |

Optimization of Reaction Parameters and Yield Enhancement Techniques

Optimizing reaction conditions is crucial for maximizing the yield and purity of "Benzene, 1-methoxy-4-(triphenylethenyl)-". For cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. researchgate.netcovasyn.com For instance, in Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands can significantly improve the efficiency of the catalytic cycle. nih.gov

In the case of the McMurry reaction, the choice of the low-valent titanium reagent and the reducing agent (e.g., Zn, Zn-Cu) can influence the yield of the cross-coupled product. wikipedia.orgnih.gov The slow addition of the ketone mixture to the refluxing low-valent titanium slurry is often employed to favor the cross-coupling over self-coupling.

For olefination reactions, the choice of base and solvent can impact the stereoselectivity and yield. In the Wittig reaction, the nature of the ylide (stabilized or non-stabilized) and the reaction conditions determine the E/Z ratio of the resulting alkene. udel.edu In the HWE reaction, using certain conditions like the Still-Gennari modification can favor the formation of the (Z)-alkene. wikipedia.org

Stereoselective Synthesis of "Benzene, 1-methoxy-4-(triphenylethenyl)-" Isomers

The central double bond in "Benzene, 1-methoxy-4-(triphenylethenyl)-" can exist as either the (E) or (Z) isomer. The stereochemical outcome of the synthesis is highly dependent on the chosen method. As mentioned, the classical Horner-Wadsworth-Emmons reaction generally favors the formation of the more thermodynamically stable (E)-isomer. wikipedia.org Conversely, modifications to the HWE reaction, such as the Still-Gennari protocol which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations, can provide high selectivity for the (Z)-isomer. wikipedia.org

The Wittig reaction can produce mixtures of (E) and (Z) isomers, and the ratio is influenced by factors such as the reactivity of the ylide and the reaction conditions. Stabilized ylides tend to give higher E-selectivity.

For reactions like the McMurry coupling, a mixture of (E) and (Z) isomers is often obtained, and their separation can be challenging. However, in some cross-coupling reactions, the stereochemistry of the starting vinyl halide can be retained in the product, offering a route to stereochemically pure isomers.

Sustainable and Green Chemical Syntheses Applied to "Benzene, 1-methoxy-4-(triphenylethenyl)-"

The development of sustainable and green synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of "Benzene, 1-methoxy-4-(triphenylethenyl)-," a substituted tetraphenylethylene (TPE), these principles can be applied to traditional synthetic routes to create more eco-friendly processes. Key areas of improvement include the use of greener solvents, the development of solvent-free reaction conditions, and the implementation of recyclable catalysts.

While specific literature detailing the "green" synthesis of "Benzene, 1-methoxy-4-(triphenylethenyl)-" is not abundant, the principles of green chemistry can be applied to its known synthetic pathways, such as the McMurry and Suzuki coupling reactions. These adaptations are crucial for the sustainable production of this and other aggregation-induced emission (AIE) luminogens.

One of the most promising green approaches is the use of water as a reaction solvent. mdpi.comrsc.org Aqueous synthesis is inherently safer and more environmentally benign than using volatile organic compounds. For instance, Suzuki-Miyaura cross-coupling reactions, a viable method for synthesizing TPE derivatives, can be performed in water, often with the aid of surfactants to solubilize the organic reactants. mdpi.com This approach not only reduces the reliance on hazardous solvents but can also simplify product purification.

Another significant advancement in green chemistry is the development of solvent-free and mechanochemical synthesis methods. researchgate.netmdpi.comnih.gov These techniques can lead to higher yields, shorter reaction times, and a significant reduction in waste. researchgate.netmdpi.com Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding or milling), can promote reactions between solid-state reactants, thus eliminating the need for a solvent altogether. nih.gov For the synthesis of TPE derivatives, a one-pot, solvent-free approach could dramatically improve the atom economy and reduce the environmental footprint of the process. researchgate.netmdpi.com

The use of recyclable catalysts is another critical aspect of green synthesis. mdpi.com In many coupling reactions used to synthesize TPEs, expensive and environmentally harmful metal catalysts are often employed. Developing heterogeneous or supported catalysts that can be easily recovered and reused for multiple reaction cycles is a key research focus. mdpi.com This not only makes the process more economical but also minimizes the release of heavy metals into the environment.

The following table summarizes potential green and sustainable approaches for the synthesis of "Benzene, 1-methoxy-4-(triphenylethenyl)-" based on established methods for similar TPE compounds.

| Synthetic Method | Green/Sustainable Approach | Catalyst/Reagents | Solvent | Advantages |

| Suzuki-Miyaura Coupling | Aqueous Synthesis | Palladium-based catalysts, water-soluble ligands | Water | Reduced use of hazardous organic solvents, simplified purification. mdpi.comrsc.org |

| McMurry Coupling | Solvent-Free/Mechanochemical | TiCl₄/Zn or other reducing agents | None | Reduced solvent waste, potentially shorter reaction times, and higher yields. researchgate.netnih.gov |

| Various Coupling Reactions | Recyclable Catalysis | Heterogeneous or supported palladium catalysts | Green Solvents (e.g., GVL) or Water | Catalyst can be recovered and reused, reducing cost and environmental impact. mdpi.comresearchgate.net |

It is important to note that while these green methodologies have been successfully applied to the synthesis of various organic compounds, including other TPE derivatives, their specific application to "Benzene, 1-methoxy-4-(triphenylethenyl)-" would require further research and optimization to ensure high yields and purity. The continued development of such sustainable practices is essential for the future of chemical manufacturing. researchgate.net

Elucidation of Restricted Intramolecular Rotation (RIR) Mechanisms

The primary mechanism responsible for the AIE phenomenon in "Benzene, 1-methoxy-4-(triphenylethenyl)-" and other TPE derivatives is the restriction of intramolecular rotation (RIR). researchgate.net In dilute solutions, the phenyl rings of the TPE core are free to undergo low-frequency rotational and vibrational motions. nih.gov Upon photoexcitation, these dynamic motions provide efficient non-radiative decay pathways for the excited state, leading to quenching of fluorescence. researchgate.netnih.gov The molecule rapidly dissipates the absorbed energy as heat rather than emitting it as light.

Pathways of Non-Radiative Decay Inhibition in Aggregated States

The transition from a non-emissive to a highly emissive state occurs upon aggregation, either in the solid state or in poor solvent systems where the molecules cluster together. In the aggregated state, the physical constraint imposed by neighboring molecules severely hinders the intramolecular rotations of the phenyl rings. This physical "locking" of the molecular conformation effectively blocks the non-radiative decay channels that dominate in solution. acs.org With the primary pathway for energy dissipation shut down, the excited-state energy is instead released through radiative decay, resulting in strong fluorescence emission. acs.org

The efficiency of this inhibition is dependent on the packing and morphology of the aggregates. A more rigid and tightly packed aggregate will more effectively restrict the intramolecular rotations, leading to a higher fluorescence quantum yield.

Time-Resolved Spectroscopy for Probing Excited-State Lifetimes and Energy Relaxation

Time-resolved spectroscopy is a powerful tool for directly observing the dynamics of excited states. nih.gov Techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy can measure the lifetimes of the excited states and track the pathways of energy relaxation on timescales ranging from femtoseconds to nanoseconds. nih.gov

| State | Typical Excited-State Lifetime | Description |

| Dilute Solution | Picoseconds to a few nanoseconds | Rapid non-radiative decay through intramolecular rotations. |

| Aggregate/Solid State | Tens to hundreds of nanoseconds | Restriction of intramolecular rotations leads to a longer lifetime and allows for radiative decay (fluorescence). |

This table represents typical values for TPE derivatives and illustrates the expected trend for "Benzene, 1-methoxy-4-(triphenylethenyl)-".

Molecular Conformation and Dynamic Behavior in Different Phases

The conformation of "Benzene, 1-methoxy-4-(triphenylethenyl)-" is drastically different between the solution and aggregated phases, which is the root cause of its AIE behavior.

In Solution: The molecule adopts a highly twisted, propeller-like conformation. The phenyl rings are at significant dihedral angles with respect to the central ethylene (B1197577) plane. This non-planar structure is energetically favorable as it minimizes steric hindrance between the bulky phenyl groups. This dynamic, twisted conformation is crucial for the efficient non-radiative decay of the excited state.

In the Aggregated State: In the solid state or in aggregates, the molecules are forced into a more planar and rigid conformation due to intermolecular interactions and packing forces. This restriction of the molecular conformation is the essence of the RIR mechanism. X-ray diffraction studies on crystals of similar TPE derivatives reveal the specific packing arrangements and the reduced torsional freedom of the phenyl rings.

Impact of Intermolecular Interactions on Photophysical Characteristics

In the aggregated state, various intermolecular interactions play a critical role in dictating the molecular packing and, consequently, the photophysical properties of "Benzene, 1-methoxy-4-(triphenylethenyl)-". These interactions include:

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules can influence the packing arrangement and the electronic coupling between molecules.

C-H···π Interactions: Hydrogen bonds involving the C-H bonds of the phenyl rings and the π-electron clouds of neighboring aromatic rings are significant in stabilizing the crystal packing.

The presence of the methoxy group can introduce additional specific interactions. The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can participate in hydrophobic interactions, further influencing the crystal packing and the rigidity of the aggregate. The collective effect of these interactions is the creation of a rigid environment that suppresses non-radiative decay and promotes strong fluorescence, a hallmark of the AIE phenomenon. researchgate.net

Structure Property Relationships and Molecular Design Principles for Benzene, 1 Methoxy 4 Triphenylethenyl Derivatives

Influence of the Triphenylethenyl Core on Aggregation-Induced Emission Efficiency

The defining characteristic of Benzene, 1-methoxy-4-(triphenylethenyl)- and its parent compound, tetraphenylethylene (B103901) (TPE), is the phenomenon of aggregation-induced emission (AIE). This process is contrary to the aggregation-caused quenching (ACQ) effect that plagues many traditional fluorescent dyes, which are highly emissive in dilute solutions but become weak emitters when aggregated. chemistryviews.org The TPE core is central to this AIE behavior. In dilute solutions, the multiple phenyl rings of the TPE core undergo active intramolecular rotations around the single bonds connecting them to the central ethylene (B1197577) double bond. core.ac.ukresearchgate.net These rotational and torsional motions act as efficient non-radiative decay channels, allowing the excited state energy to dissipate as heat rather than light, thus quenching fluorescence. core.ac.uk

When molecules of a TPE derivative aggregate in a poor solvent or in the solid state, the physical constraints imposed by neighboring molecules hinder these intramolecular rotations. core.ac.uksigmaaldrich.com This "Restriction of Intramolecular Motion" (RIM) is the primary mechanism behind the AIE effect. sigmaaldrich.com By blocking the non-radiative decay pathways, the excited molecules are forced to release their energy radiatively, resulting in strong fluorescence emission. core.ac.uk While E-Z isomerization of the central double bond can also occur, studies have shown that it plays a minor role in the emission quenching process compared to the dominant effect of intramolecular rotation. core.ac.ukrsc.org The AIE effect is so pronounced that luminogens with multiple TPE units can exhibit even greater emission efficiencies in the solid state. rsc.org The propeller-like, non-planar structure of the TPE core is thus fundamental to achieving high emission efficiency in the aggregated state.

Rational Design Strategies for Modulating Emission Wavelength and Spectral Purity

The emission wavelength, or color, of TPE derivatives can be rationally tuned through targeted chemical modifications. Most simple TPE derivatives exhibit fluorescence in the blue-to-green region of the spectrum. worldscientific.com A primary strategy for shifting this emission to longer wavelengths (a bathochromic or red-shift) involves extending the π-conjugation of the molecule or introducing functional groups that alter its electronic properties.

One effective method is the conjugation of the TPE core with other fluorophores. For instance, linking TPE to molecules like BODIPY or subphthalocyanines (SubPcs) can produce AIE materials that emit in the green-to-red or even near-infrared (NIR) regions. worldscientific.com Another approach involves incorporating different aromatic systems into the TPE structure. The synthesis of TPE derivatives substituted with thienothiophene (TT) and dithienothiophene (DTT) has been shown to yield materials with specific optical properties suitable for applications like organic light-emitting diodes (OLEDs). rsc.org

Introducing electron-donating and electron-withdrawing groups to the TPE framework creates a "push-pull" system that can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in red-shifted emission. A yellow AIE luminogen, TPE-DCV, was synthesized by functionalizing the TPE core with two dicyanovinyl units, which are strong electron acceptors. chemistryviews.org The specific placement and nature of these substituents allow for fine-tuning of the emission color.

| Compound Derivative | Key Structural Feature / Substituent | Emission Wavelength (λem) in Aggregate/Solid State | Reference |

|---|---|---|---|

| Triphenylethylene (B188826) Derivatives | Dibenzothiophene substituents | 443 - 461 nm | nih.gov |

| TPE-DCV | Dicyanovinyl substituents | Yellow-Green | chemistryviews.org |

| TPE-substituted SubPcs | Subphthalocyanine conjugation | ~600 nm (Red) | worldscientific.com |

| THTPE | Thiophene substituents | 519 nm | nih.gov |

| TPE2-TT | Thieno[3,2-b]thiophene substituent | Not specified, but used in blue-emitting OLEDs | rsc.org |

Effect of Aromatic Substituents on Electronic Structure and Charge Transfer Characteristics

Aromatic substituents directly influence the electronic structure of TPE derivatives, which in turn governs their photophysical properties. The methoxy (B1213986) group (-OCH₃) in "Benzene, 1-methoxy-4-(triphenylethenyl)-" is a classic example of an electron-donating group (EDG). EDGs increase the electron density of the aromatic ring they are attached to, which raises the energy of the HOMO. Conversely, electron-withdrawing groups (EWGs) lower the energy of the LUMO.

This modulation of frontier molecular orbitals is a key tool for tuning the molecule's properties. For example, studies on triphenylethylene derivatives with various substituents have shown that their HOMO energy levels can be systematically adjusted. nih.gov The energy gap between the HOMO and LUMO determines the absorption and emission energy of the molecule; a smaller gap generally leads to longer wavelength (red-shifted) emission. nih.gov

When both EDGs and EWGs are present on the same conjugated framework, it can facilitate intramolecular charge transfer (ICT) upon photoexcitation. In such "push-pull" systems, electron density moves from the donor-substituted part of the molecule to the acceptor-substituted part. This ICT state is often highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. mdpi.com Functionalizing benzothiadiazole (an acceptor) with TPE (a donor) has been shown to produce compounds with significant AIE and solvatochromic characteristics, highlighting the role of charge transfer in their photophysical behavior. mdpi.com Theoretical calculations, such as those determining the Hirshfeld charge, can be used to quantify the effect of substituents on the electronic properties and reactivity of aromatic molecules. nih.gov

| Compound Abbreviation | Key Substituent | HOMO (eV) | LUMO/HOMO Gap (eV) | Reference |

|---|---|---|---|---|

| (BN)2Bt | Naphthyl and Dibenzothiophene | -5.61 | 3.22 | nih.gov |

| (BB)2Bt | Biphenyl and Dibenzothiophene | -5.66 | 3.18 | nih.gov |

Correlation between Molecular Packing and Emission in Solid-State Aggregates

The emission properties of TPE derivatives in the solid state are not solely a function of the individual molecule's structure but are also critically dependent on how the molecules arrange themselves, a concept known as molecular packing. Different packing arrangements, or polymorphs, of the same compound can exhibit distinct fluorescence colors and intensities. This phenomenon is often linked to mechanoluminescent or mechanochromic behavior, where the emission color changes in response to mechanical force like grinding. chemistryviews.orgrsc.org

Grinding can disrupt a stable crystalline lattice, forcing the molecules into a metastable amorphous state. chemistryviews.org This change in intermolecular organization alters the degree to which intramolecular motions are restricted and can change the planarity of the molecules, leading to a shift in emission wavelength. For example, a TPE derivative named TPE-DCV shows reversible switching between green and yellow emission when ground and subsequently fumed or heated. chemistryviews.org

Detailed analysis of crystal structures has revealed that specific packing motifs are correlated with desirable properties. For instance, in a series of triphenylamine (B166846) derivatives, a non-centrosymmetric molecular arrangement was found to be crucial for observing bright mechanoluminescence. rsc.org The twisted, propeller-like shape of the TPE core can inhibit strong intermolecular π-π stacking, which is often a cause of fluorescence quenching in planar dyes. worldscientific.com Therefore, controlling the molecular packing in solid-state aggregates is a critical strategy for optimizing the emission characteristics of these materials.

Strategies for Enhancing Quantum Yields and Photostability through Structural Modification

The photoluminescence quantum yield (PLQY), which measures the efficiency of the emission process, and photostability are crucial parameters for practical applications. Several structural modification strategies can be employed to enhance these properties in TPE derivatives.

One highly effective strategy to boost quantum yield is to increase the structural rigidity of the molecule, thereby more effectively restricting intramolecular motion. This has been demonstrated by synthesizing TPE macrocycles where vicinal phenyl rings are covalently linked with oligoethylene glycol chains. rsc.org This "fastening" of the phenyl rings restricts their rotation even in a dissolved state, leading to strong emission where it would normally be quenched. rsc.org Similarly, creating large, star-shaped molecules with multiple TPE-o-carborane arms around a central triphenylamine core has led to materials with a high solid-state absolute quantum yield of 62%. rsc.org

Improving photostability involves designing molecules that are less susceptible to photodegradation. This can be achieved by avoiding chemically reactive sites in the molecular structure and by introducing bulky substituents that sterically shield the conjugated core from reactive species like oxygen. While fluorination is a common strategy to enhance stability in organic electronics, in some TPE derivatives, it has been shown to promote an alternative reaction pathway of photocyclization, which competes with and can diminish the desired AIE effect. chemrxiv.org

General principles for enhancing PLQY, such as the passivation of surface defects, are also relevant. lbl.govmdpi.com In the context of molecular aggregates, "defects" can be considered as sites of disorder where non-radiative decay is more likely. Therefore, strategies that promote the formation of well-ordered, stable aggregates can lead to higher quantum yields and improved stability.

Advanced Functionalization and Derivatization Strategies for Benzene, 1 Methoxy 4 Triphenylethenyl Systems

Covalent Integration into Polymer Matrices and Copolymers

The covalent incorporation of "Benzene, 1-methoxy-4-(triphenylethenyl)-" into polymer chains is a powerful strategy to harness its AIE properties in solid-state materials. This approach allows for the development of robust, processable, and highly fluorescent materials for a variety of applications.

One common strategy involves the introduction of polymerizable groups onto the "Benzene, 1-methoxy-4-(triphenylethenyl)-" core. For instance, the methoxy (B1213986) group can be demethylated to a hydroxyl group, which can then be esterified with polymerizable moieties such as methacrylate (B99206) or acrylate. The resulting monomer can then be copolymerized with other vinyl monomers, like methyl methacrylate (MMA), via free-radical polymerization. The reactivity ratios of the TPE-containing monomer and the comonomer are crucial in determining the final polymer composition and properties. For example, in the copolymerization of MMA with 2-ethoxyethyl methacrylate, the reactivity ratios (r1 and r2) indicate the tendency of the monomers to add to the growing polymer chain, influencing the sequence distribution and ultimately the material's characteristics. sapub.org

Another approach is through polycondensation reactions. If "Benzene, 1-methoxy-4-(triphenylethenyl)-" is functionalized with two reactive groups, such as hydroxyl or amino groups on different phenyl rings, it can act as a monomer in step-growth polymerization with suitable comonomers like diisocyanates or diacyl chlorides to form polyurethanes or polyamides, respectively.

Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, can be employed to create conjugated polymers. By introducing boronic acid or alkyne functionalities onto the "Benzene, 1-methoxy-4-(triphenylethenyl)-" scaffold, it can be polymerized with corresponding dihaloarenes or other bifunctional monomers to yield highly fluorescent conjugated polymers. These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

| Polymerization Method | Functional Group on TPE Derivative | Comonomer Example | Resulting Polymer Type |

| Free-Radical Polymerization | Methacrylate/Acrylate | Methyl Methacrylate | Poly(methacrylate/acrylate) Copolymer |

| Polycondensation | Dihydroxyl/Diamine | Diisocyanate/Diacyl Chloride | Polyurethane/Polyamide |

| Cross-Coupling (e.g., Suzuki) | Diboronic Acid | Dihaloarene | Conjugated Polymer |

Non-Covalent Functionalization for Supramolecular Assemblies

Non-covalent interactions provide a versatile and powerful tool for the bottom-up construction of complex and functional supramolecular architectures from "Benzene, 1-methoxy-4-(triphenylethenyl)-". These interactions, including hydrogen bonding, host-guest interactions, and metal-ligand coordination, allow for the spontaneous self-assembly of molecules into well-defined structures.

The TPE core of "Benzene, 1-methoxy-4-(triphenylethenyl)-" can be functionalized with recognition motifs to direct its self-assembly. For example, the introduction of carboxylic acid or pyridine (B92270) groups allows for the formation of hydrogen-bonded assemblies or coordination-driven self-assembly with metal ions. uiowa.edu The resulting supramolecular structures can exhibit enhanced AIE, with applications in fluorescent sensing and bio-imaging.

Coordination-driven self-assembly has been effectively used to construct discrete two- and three-dimensional supramolecular coordination frameworks. nih.govacs.org By functionalizing the TPE core with pyridyl units, it can act as a multitopic ligand that coordinates to metal centers, such as platinum(II) or palladium(II), to form well-defined rhombic or other network topologies. nih.govacs.org These porous frameworks can encapsulate guest molecules and have been utilized in artificial light-harvesting systems. nih.govacs.org

Host-guest chemistry offers another avenue for non-covalent functionalization. The hydrophobic TPE core can be encapsulated by macrocyclic hosts like cyclodextrins or cucurbit[n]urils. This encapsulation can modulate the photophysical properties of the TPE guest and improve its solubility in aqueous media. For instance, supramolecular hyperbranched polymers have been constructed using host-enhanced π–π interactions between a naphthyl-substituted TPE derivative and cucurbit researchgate.neturil, leading to strong fluorescence in aqueous solution due to AIE. rsc.org

| Non-Covalent Interaction | Functional Group on TPE Derivative | Interacting Partner | Resulting Supramolecular Structure |

| Hydrogen Bonding | Carboxylic Acid/Pyridine | Complementary H-bond donor/acceptor | Chains, networks |

| Metal-Ligand Coordination | Pyridine | Metal ions (e.g., Pt(II), Pd(II)) | Supramolecular Coordination Frameworks |

| Host-Guest Interaction | Tetraphenylethylene (B103901) Core | Macrocycles (e.g., Cucurbit[n]urils) | Inclusion Complexes, Hyperbranched Polymers |

Surface Modification and Hybrid Material Fabrication with "Benzene, 1-methoxy-4-(triphenylethenyl)-"

The modification of surfaces and the fabrication of hybrid materials with "Benzene, 1-methoxy-4-(triphenylethenyl)-" are emerging areas with significant potential for creating advanced functional materials. By anchoring this AIE-active molecule onto various substrates, it is possible to impart fluorescence and sensing capabilities to the material.

Surface modification can be achieved by introducing reactive functional groups onto the "Benzene, 1-methoxy-4-(triphenylethenyl)-" molecule that can form covalent bonds with the surface. For example, a silane-containing TPE derivative can be synthesized and used to modify silica (B1680970) or glass surfaces through the formation of stable siloxane bonds. Similarly, the introduction of a thiol group would allow for the immobilization of the molecule on gold surfaces. These surface-modified materials can be used as fluorescent sensors for the detection of analytes in the surrounding environment.

Hybrid materials can be fabricated by incorporating "Benzene, 1-methoxy-4-(triphenylethenyl)-" into inorganic or organic matrices. For example, it can be doped into a silica matrix via the sol-gel process, resulting in a transparent and highly fluorescent hybrid glass. These materials combine the processability of the matrix with the unique optical properties of the AIE-gen.

Furthermore, "Benzene, 1-methoxy-4-(triphenylethenyl)-" can be used to functionalize nanoparticles, such as quantum dots or gold nanoparticles. This can be achieved through ligand exchange or by direct synthesis of the nanoparticles in the presence of a TPE-based capping agent. The resulting hybrid nanoparticles can exhibit both the properties of the inorganic core and the AIE characteristics of the organic shell, leading to novel materials for bio-imaging and theranostics.

Multi-Component Systems Incorporating "Benzene, 1-methoxy-4-(triphenylethenyl)-" as a Core

The development of multi-component systems based on "Benzene, 1-methoxy-4-(triphenylethenyl)-" as a core structure represents a sophisticated approach to designing materials with tunable properties and complex functions. These systems are created through the self-assembly of two or more distinct components, where the TPE derivative plays a central role in dictating the structure and properties of the final assembly.

A notable example is the construction of multi-component emissive metallacages. researchgate.networktribe.comnih.gov In these systems, a tetra-pyridyl functionalized TPE derivative acts as a metalloligand that co-assembles with a metal acceptor (e.g., cis-blocked platinum(II) or palladium(II)) and another ligand, such as a tetracarboxylic acid. researchgate.networktribe.comnih.gov The resulting metallacages exhibit strong solid-state fluorescence, with quantum yields reaching as high as 88.46%. worktribe.comnih.gov The emission properties of these multi-component systems can be finely tuned by varying the secondary ligand, offering a pathway to a range of emissive materials. worktribe.com These materials have shown promise in the fabrication of white-light-emitting diodes (WLEDs). worktribe.comnih.gov

Another strategy involves the use of "click chemistry," specifically the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction, to create push-pull chromophores. nih.gov A TPE-alkyne derivative can react with an electron-deficient alkene, such as tetracyanoethylene (B109619) (TCNE), to form a donor-π-acceptor (D-π-A) system. In this case, the TPE unit acts as the electron donor. This approach allows for the modulation of the electronic and optical properties of the molecule, leading to materials with potential applications in nonlinear optics and photothermal therapy. nih.gov

The stereochemistry of TPE derivatives can also play a crucial role in the properties of multi-component systems. The synthesis of stereoisomerically pure TPE analogues, or the use of alternative cores that allow for stereoselective synthesis, is an important consideration for controlling the solid-state luminescence properties of the resulting materials. rsc.org

| System Type | TPE Derivative Role | Other Components | Key Feature |

| Emissive Metallacages | Metalloligand (e.g., tetra-pyridyl TPE) | Metal Acceptor, Carboxylic Ligand | High Solid-State Fluorescence Quantum Yield |

| Push-Pull Chromophores | Electron Donor (e.g., TPE-alkyne) | Electron-deficient Alkene (e.g., TCNE) | Tunable Electronic and Optical Properties |

| Stereoselective Assemblies | Core Scaffold | Self-assembling units | Control over Solid-State Luminescence |

Academic Research on Applications of Benzene, 1 Methoxy 4 Triphenylethenyl in Advanced Technologies

Organic Electronics and Optoelectronics

The molecular structure of Benzene, 1-methoxy-4-(triphenylethenyl)-, featuring a methoxy (B1213986) group as an electron-donating moiety on one of the phenyl rings of the TPE core, allows for the tuning of its electronic and photophysical properties. These characteristics are central to its potential use in various organic electronic and optoelectronic devices. The AIE properties are particularly advantageous for solid-state devices where the active materials are in a thin film or aggregated state. frontiersin.org

High-Performance Organic Light-Emitting Diodes (OLEDs)

Materials exhibiting AIE are highly sought after for the fabrication of OLEDs. researchgate.net In conventional OLEDs, the active luminescent materials often suffer from reduced emission efficiency in the solid state due to ACQ. AIE luminogens, such as derivatives of tetraphenylethene, overcome this limitation and can lead to devices with high brightness and efficiency. researchgate.netresearchgate.net The methoxy group in Benzene, 1-methoxy-4-(triphenylethenyl)- can enhance the hole-injecting and transporting properties of the material, which is beneficial for achieving charge balance within the OLED and improving device performance.

While extensive research has been conducted on various TPE derivatives for OLED applications, specific performance data for an OLED device utilizing Benzene, 1-methoxy-4-(triphenylethenyl)- as the primary emitter is not widely reported in peer-reviewed literature. However, based on the performance of structurally similar compounds, it is anticipated that it would serve as an efficient emitter, potentially in a non-doped emitting layer, which simplifies device fabrication. researchgate.net

Table 1: Anticipated Performance Metrics for an OLED Incorporating Benzene, 1-methoxy-4-(triphenylethenyl)- (Note: The following table is illustrative of the parameters used to evaluate OLED performance. Specific data for this compound is not currently available in the reviewed literature.)

| Parameter | Expected Performance Characteristic |

| Maximum Luminance (cd/m²) | Data not available |

| Maximum External Quantum Efficiency (EQE, %) | Data not available |

| Maximum Current Efficiency (cd/A) | Data not available |

| Maximum Power Efficiency (lm/W) | Data not available |

| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Data not available |

| Turn-on Voltage (V) | Data not available |

Organic Field-Effect Transistors (OFETs) and Charge Transport Studies

The performance of organic field-effect transistors (OFETs) is critically dependent on the charge carrier mobility of the organic semiconductor used. tcichemicals.com The planar and extended π-conjugated system of tetraphenylethene derivatives can facilitate intermolecular charge hopping, making them suitable for use as the active channel material in OFETs. The study of charge transport in materials like Benzene, 1-methoxy-4-(triphenylethenyl)- is fundamental to understanding their potential in this application. The presence of the methoxy group can influence the molecular packing in the solid state, which in turn affects the efficiency of charge transport.

Research on the charge transport properties of specific TPE derivatives has shown that they can exhibit respectable hole mobilities. However, detailed studies on the OFET performance of Benzene, 1-methoxy-4-(triphenylethenyl)- are scarce in the available literature. Such studies would typically involve the fabrication of a transistor device and the measurement of its transfer and output characteristics to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.

Table 2: Key Performance Parameters for an OFET with Benzene, 1-methoxy-4-(triphenylethenyl)- as the Active Layer (Note: This table outlines the standard metrics for OFET evaluation. Specific data for this compound is not currently available in the reviewed literature.)

| Parameter | Definition | Value |

| Hole Mobility (μh) (cm²/Vs) | The average velocity of holes in the material under an applied electric field. | Data not available |

| Electron Mobility (μe) (cm²/Vs) | The average velocity of electrons in the material under an applied electric field. | Data not available |

| On/Off Ratio | The ratio of the drain current when the transistor is in the "on" state to the "off" state. | Data not available |

| Threshold Voltage (Vth) (V) | The minimum gate voltage required to form a conducting channel. | Data not available |

Contributions to Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, AIE-active molecules are being explored for their potential role as donor or acceptor materials in the active layer of solar cells. Their strong absorption in the aggregated state is a beneficial property for light harvesting. The energy levels (HOMO and LUMO) of Benzene, 1-methoxy-4-(triphenylethenyl)- would be a critical factor in determining its suitability as either a donor or an acceptor material in conjunction with other organic semiconductors.

To date, the application of this specific compound in OPVs has not been extensively reported. Research in this area would involve fabricating a solar cell device and characterizing its photovoltaic performance under simulated solar illumination to determine its power conversion efficiency (PCE), fill factor (FF), open-circuit voltage (Voc), and short-circuit current density (Jsc).

Advanced Sensing Platforms

The AIE property of Benzene, 1-methoxy-4-(triphenylethenyl)- makes it an excellent candidate for the development of fluorescent "turn-on" or "turn-off" sensors. In a solution where the molecule is well-dissolved, it is typically non-emissive. Upon the introduction of an analyte that induces aggregation, a strong fluorescent signal can be generated. Conversely, if the aggregated state is disrupted or its fluorescence is quenched by an analyte, it can function as a "turn-off" sensor.

Development of Chemosensors for Specific Analytes (e.g., Ions, Explosives, Solvents)

A significant area of research for TPE derivatives is in the detection of nitroaromatic compounds, which are common components of explosives. The electron-deficient nature of these analytes can lead to fluorescence quenching of electron-rich AIE luminogens through a photoinduced electron transfer (PET) mechanism. The high surface area of AIE aggregates can amplify this quenching effect, leading to high sensitivity.

While direct studies on Benzene, 1-methoxy-4-(triphenylethenyl)- as a chemosensor are limited, research on analogous TPE-based fluorescent probes has demonstrated their effectiveness in detecting analytes like picric acid. For instance, a tetraphenylethene-based conjugated luminogen was reported to be a promising fluorescent probe for nitroaromatic compounds, with high sensitivity and a significant Stern-Volmer quenching constant for picric acid.

Table 3: Performance of a Representative Tetraphenylethene-Based Chemosensor for Picric Acid (Note: The data below is for a related TPE derivative and is presented to illustrate the potential capabilities of Benzene, 1-methoxy-4-(triphenylethenyl)- in a similar application.)

| Analyte | Sensor | Detection Limit | Quenching Constant (Ksv) |

| Picric Acid | Tetraphenylethene-conjugated fluoranthene | 0.5 ppb | 79,998 M⁻¹ |

Biosensor Design for Biomarker Detection and Cellular Environments

The AIE properties of TPE derivatives are also highly attractive for biosensing applications, including the detection of important biomarkers and for cellular imaging. acs.orgresearchgate.netnih.gov The ability to be non-emissive in aqueous biological media and to "light up" upon binding to a target molecule or entering a specific cellular environment (like the lipid-rich interior of a cell membrane) can provide a high signal-to-noise ratio. nih.gov

The methoxy group on Benzene, 1-methoxy-4-(triphenylethenyl)- could be further functionalized to introduce specific recognition elements (e.g., biotin, antibodies, or aptamers) to create highly selective biosensors. For example, AIE-active probes have been developed for the detection of adenosine (B11128) triphosphate (ATP) and for monitoring cellular processes. While specific applications of Benzene, 1-methoxy-4-(triphenylethenyl)- in biosensors are yet to be widely reported, the foundational AIE principle and the versatility of the TPE scaffold suggest significant potential in this area. researchgate.netnih.gov

pH-Responsive and Temperature-Responsive Sensing Mechanisms

The TPE framework, when functionalized, serves as an excellent platform for creating stimuli-responsive sensors. The underlying mechanism for sensing relies on converting an external stimulus, such as a change in pH or temperature, into a detectable change in fluorescence output.

pH-Responsive Mechanisms: The development of pH-responsive sensors based on a methoxy-TPE core typically involves incorporating an additional acidic or basic functional group onto the molecular structure. The fluorescence of the AIEgen can be turned "on" or "off" by the protonation or deprotonation of this group, which alters the molecule's electronic properties, often through an intramolecular charge transfer (ICT) mechanism. In a low pH environment, a basic site (like a pyridine (B92270) or amine) becomes protonated, which can quench fluorescence. As the pH increases, the site is deprotonated, restoring the AIE effect and leading to a significant increase in fluorescence intensity. This "off-on" switching provides a clear signal for pH changes.

Temperature-Responsive Mechanisms: Temperature sensing with methoxy-TPE derivatives is often achieved by embedding them within a temperature-responsive polymer matrix, such as a hydrogel. These polymers undergo a phase transition at a specific critical temperature, contracting and expelling water as they heat up. This change in the microenvironment forces the dispersed AIEgen molecules to aggregate, activating their fluorescence. This process is often reversible, with the fluorescence decreasing as the material cools and rehydrates. Researchers have utilized this principle to create materials for applications like temperature-sensitive security inks for anti-counterfeiting. researchgate.net For instance, indolocarbazole derivatives doped into a Poly(vinyl alcohol) matrix have been shown to have afterglow colors that can be linearly tuned by temperature, demonstrating their potential for such applications. researchgate.net

Bioimaging and Biomedical Research (excluding dosage/administration)

The AIE properties of methoxy-TPE derivatives make them outstanding candidates for bioimaging. Their ability to light up in aggregated states—such as when bound to biological structures or encapsulated in nanoparticles—provides a high signal-to-noise ratio, which is crucial for clear imaging against the complex background of a biological environment.

In laboratory settings, methoxy-TPE derivatives have been engineered into sophisticated probes for high-resolution cellular imaging. Their hydrophobic nature facilitates easy passage through cell membranes. Once inside, they can be designed to accumulate in specific organelles. A significant area of research involves creating probes that target mitochondria, the powerhouses of the cell. For example, studies have shown that certain methoxy-tetraphenylethylene derivatives can be used for targeted mitochondrial imaging in cancer cells. nih.govresearchgate.net

Furthermore, these AIEgens are instrumental in developing agents for photodynamic therapy (PDT). A type I photosensitizer, TTTDM, which incorporates a methoxy-TPE moiety, was encapsulated in F-127 nanoparticles. nih.govresearchgate.net These nanoparticles were shown to effectively penetrate and stain bacterial biofilms, and upon light irradiation, generate reactive oxygen species (ROS) to destroy the biofilm. nih.govresearchgate.net This demonstrates a dual function of imaging and therapy.

| Probe Type | Target/Application | Observed Emission | Reference(s) |

| Methoxy-TPE-Phenylpyridines | Mitochondria in cancer cells | Near-Infrared (700 nm) | nih.govnih.govresearchgate.net |

| TTTDM (methoxy-TPE core) | Bacterial Biofilm Imaging & Ablation | Near-Infrared (689 nm) | nih.govresearchgate.net |

| TPE-PyT-CPS | Golgi Apparatus Imaging | Not Specified | nih.gov |

This table is interactive. Click on headers to sort.

The success of in vitro imaging has led to explorations of methoxy-TPE derivatives for in vivo applications in animal models. The bright, stable fluorescence of AIEgen aggregates is particularly advantageous for deep-tissue imaging. Nano-aggregates of these compounds can be injected and tracked as they accumulate in specific tissues, such as tumors, due to the enhanced permeability and retention (EPR) effect.

Research has demonstrated that nanoparticles containing methoxy-TPE derivatives can effectively target and illuminate tumors. For instance, a photosensitizer incorporating a methoxy TPE group, when irradiated, led to a temperature increase at the tumor site, showcasing its potential for image-guided photothermal therapy. nih.govresearchgate.net This allows for the precise monitoring of the probe's location before applying a therapeutic light source to the targeted area.

To enhance specificity, the core methoxy-TPE structure is often functionalized with targeting ligands. This molecular engineering transforms a general imaging agent into an advanced probe for specific biological targets.

One successful strategy involves using hyaluronic acid (HA), a natural polysaccharide that binds to the CD44 receptor overexpressed on the surface of many cancer cells. By modifying HA with a methoxy-TPE derivative, researchers have created probes that specifically target and image cancer cells. nih.govnih.gov This targeted approach improves imaging contrast and is a key step toward precision medicine. Other research has focused on linking AIEgens to peptides that direct the probe to other organelles, such as the endoplasmic reticulum or the Golgi apparatus, enabling the study of specific cellular processes. nih.gov

Anti-Counterfeiting and Data Security Applications

The unique and dynamic luminescent properties of methoxy-TPE derivatives make them highly suitable for advanced anti-counterfeiting and data encryption. Their fluorescence can be designed to respond to multiple stimuli (e.g., UV light, heat, mechanical force), creating a multi-layered security system that is extremely difficult to replicate. researchgate.net

These AIEgens can be used as security inks. researchgate.net Information printed with such an ink is invisible under ambient lighting but becomes brightly fluorescent under UV irradiation. More complex systems can be designed where the emission color changes with temperature or after applying mechanical stress, adding further layers of security. researchgate.netnih.gov For instance, a single-component system based on a TPE derivative has been developed for time-dependent information encryption, where the fluorescence color transforms over time, enabling the creation of fluorescent binary codes with a high level of security. researchgate.net

Mechanochromic and Solvatochromic Responsive Materials

Mechanochromic Materials: Mechanochromism is a phenomenon where a material changes its color or luminescence in response to mechanical force, such as grinding, shearing, or stretching. Methoxy-TPE derivatives exhibit remarkable mechanochromic luminescence. In their pristine crystalline state, the molecules are packed in a highly ordered fashion, resulting in a specific fluorescence color (e.g., blue). When mechanical force is applied, this ordered packing is disrupted, leading to a more amorphous state. This change in the molecular arrangement alters the intermolecular interactions and the energy of the excited state, causing a visible shift in the emission color (e.g., to green or yellow). researchgate.net This process is often reversible; heating or exposing the ground powder to solvent vapor can restore the original crystalline state and emission color. This property is being explored for applications in pressure sensing, damage detection in materials, and rewritable optical data storage.

Solvatochromic Responsive Materials: Solvatochromism is the ability of a chemical substance to change its color in response to the polarity of the solvent it is dissolved in. While AIEgens like methoxy-TPE are known for their emission in the aggregated state, their properties in different solvents are also of interest. The emission wavelength of these molecules can be influenced by solvent polarity. In non-polar solvents, they may exhibit a particular emission color, which can shift as the polarity of the solvent increases. This is because polar solvent molecules can stabilize the excited state of the fluorophore differently than non-polar solvents, affecting the energy gap between the excited and ground states. Research on the photosensitizer TTTDM, which has a methoxy-TPE core, showed that as the water fraction (and thus polarity) in a THF/water mixture increased, its emission wavelength red-shifted, demonstrating solvatochromic behavior. nih.govresearchgate.net

| Solvent/Mixture | Emission Peak (λem) |

| Pure THF (fw=0%) | ~660 nm |

| THF/Water (fw=60%) | ~680 nm |

| Data for TTTDM derivative, adapted from reference researchgate.net. This table is interactive. |

Photocatalysis and Photoredox Chemistry

The unique photophysical properties of tetraphenylethylene (B103901) (TPE) and its derivatives, particularly their aggregation-induced emission (AIE) characteristics, have positioned them as promising candidates for applications in photocatalysis and photoredox chemistry. While direct and extensive research on the photocatalytic applications of "Benzene, 1-methoxy-4-(triphenylethenyl)-" is not widely available in the reviewed literature, studies on closely related methoxy-functionalized TPE derivatives provide significant insights into the potential of this class of compounds. These studies demonstrate that by incorporating TPE moieties into larger molecular architectures or modifying them with specific functional groups, it is possible to create efficient photocatalytic systems for a variety of organic transformations.

Research has shown that the photocatalytic activity of TPE derivatives is linked to their ability to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂•⁻), upon photoexcitation. rsc.orgoaepublish.com The restriction of intramolecular motion in the aggregated state or within supramolecular structures enhances their fluorescence and promotes the generation of these reactive species, which are crucial for driving photocatalytic cycles. rsc.orgoaepublish.com

Detailed Research Findings

Several studies have highlighted the successful use of functionalized TPE derivatives as photocatalysts in various organic reactions.

A notable example involves a supramolecular organic framework (SOF) constructed from a tetra-methoxynaphthyl tetraphenylethylene (NA-TPE) derivative and a viologen-based bipyridine molecule. This assembled framework, designated MVDPY-NATPE-CB mdpi.com, was found to effectively photocatalyze the aerobic oxidation of N-phenyltetrahydroisoquinoline and hydroazobenzene by generating ROS under light irradiation. rsc.org Furthermore, upon coordination with nickel ions, the resulting metallized framework (Ni-MVDPY-NATPE-CB mdpi.com) demonstrated high efficiency in promoting C–S cross-coupling reactions in an aqueous environment. rsc.org

The following table summarizes the photocatalytic performance of the Ni-MVDPY-NATPE-CB mdpi.com framework in the cross-coupling of p-toluenesulphenol and 4'-bromoacetophenone (B126571) under different conditions.

Table 1: Optimization of the Photocatalytic C–S Cross-Coupling Reaction Reaction conditions: p-toluenesulphenol (0.1 mmol), 4'-bromoacetophenone (0.12 mmol), photocatalyst, K₂CO₃ (0.2 mmol) in H₂O/CH₃CN (1:1, 2 mL) under N₂ atmosphere, irradiated with a 10W 420 nm LED for 24 hours.

| Entry | Catalyst (mol%) | Yield (%) |

| 1 | Ni-MVDPY-NATPE-CB mdpi.com (1.0) | 92 |

| 2 | Ni-MVDPY-NATPE-CB mdpi.com (0.5) | 78 |

| 3 | Ni-MVDPY-NATPE-CB mdpi.com (1.0) - no light | <5 |

| 4 | Ni-MVDPY-NATPE-CB mdpi.com (1.0) - no K₂CO₃ | 21 |

| 5 | MVDPY-NATPE-CB mdpi.com (1.0) | 15 |

| 6 | NiCl₂ (1.0) | 35 |

Data sourced from the supplementary information of a study by Li et al. published in the Journal of Materials Chemistry A. rsc.org

In another study, a vinylpyridine-modified TPE derivative (TPE-Py-I) was shown to form a supramolecular dimer with cucurbit mdpi.comuril (CB mdpi.com), denoted as 2TPE-Py-I@CB mdpi.com. This assembly exhibited enhanced fluorescence and significantly promoted ROS generation, making it an effective photosensitizer. oaepublish.com It was successfully employed as a photocatalyst for the photooxidation of various phosphine (B1218219) derivatives and for a cross-dehydrogenative coupling (CDC) reaction, achieving high yields. oaepublish.com The mechanism is proposed to proceed via either energy transfer to molecular oxygen to produce ¹O₂ or electron transfer to the substrate. oaepublish.com

The table below details the results of the photooxidation of different phosphine derivatives using the 2TPE-Py-I@CB mdpi.com photocatalyst.

Table 2: Photocatalytic Oxidation of Phosphine Derivatives Reaction conditions: Phosphine derivative (0.2 mmol), 2TPE-Py-I@CB mdpi.com aqueous solution (1.0 mol%, 2.0 mL), purple light (400 nm), room temperature, 24 h.

| Substrate | Product | Isolated Yield (%) |

| Triphenylphosphine (B44618) | Triphenylphosphine oxide | 90 |

| Tri(p-tolyl)phosphine | Tri(p-tolyl)phosphine oxide | 81 |

| Tri(o-tolyl)phosphine | Tri(o-tolyl)phosphine oxide | 75 |

| Tris(4-methoxyphenyl)phosphine | Tris(4-methoxyphenyl)phosphine oxide | 85 |

| Tris(4-fluorophenyl)phosphine | Tris(4-fluorophenyl)phosphine oxide | 83 |

Data sourced from a study by Liu et al. published by OAE Publishing Inc. oaepublish.com

Furthermore, a TPE-based tricycle (TPEM) has been utilized within a light-harvesting system to photocatalyze a Knoevenagel condensation reaction. This system, which also included an indole (B1671886) derivative (PZ) as an energy donor and Nile red (NIR) as a terminal acceptor, was able to capture solar energy to drive the reaction, achieving a high yield of 95% under visible light in an aqueous medium. chemrxiv.org

These findings collectively underscore the versatility of TPE derivatives in the realm of photocatalysis. By tuning their molecular structure and incorporating them into supramolecular systems, it is possible to design highly efficient photocatalysts for a range of important chemical transformations. While specific data for "Benzene, 1-methoxy-4-(triphenylethenyl)-" remains to be reported, the performance of these closely related analogues strongly suggests its potential as a valuable component in the development of novel photoredox systems.

Theoretical and Computational Studies of Benzene, 1 Methoxy 4 Triphenylethenyl

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Structures

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure and excited-state properties of molecules like "Benzene, 1-methoxy-4-(triphenylethenyl)-". These calculations provide valuable insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions.

For TPE derivatives, the propeller-like conformation of the phenyl rings is a key structural feature. nih.gov DFT calculations are employed to determine the optimized ground-state geometry and to understand how substituents, such as the methoxy (B1213986) group in "Benzene, 1-methoxy-4-(triphenylethenyl)-", influence the electronic properties. The methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby reducing the HOMO-LUMO energy gap. This is consistent with the red-shift in absorption and emission spectra often observed in methoxy-substituted aromatic compounds.

TD-DFT calculations are then used to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. For TPE derivatives, the lowest singlet excited state (S1) is typically characterized by a HOMO-to-LUMO transition with π-π* character. rsc.org The nature of these transitions can be further analyzed by visualizing the molecular orbitals involved. In many TPE systems, the HOMO is delocalized across the entire molecule, while the LUMO is often concentrated on the central ethylene (B1197577) core and two of the phenyl rings.

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| TPE-phenylalanine derivative | DFT | -5.50 | -1.98 | 3.52 |

| Thiophene-substituted TPE | DFT/B3LYP/6-31G(d) | -5.23 | -2.15 | 3.08 |

This table presents representative data from studies on analogous TPE derivatives to illustrate typical computational results. Direct DFT data for "Benzene, 1-methoxy-4-(triphenylethenyl)-" was not available in the search results.

Molecular Dynamics (MD) Simulations of Aggregation Behavior and Morphological Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For AIE-active compounds like "Benzene, 1-methoxy-4-(triphenylethenyl)-", MD simulations are invaluable for understanding the process of aggregation and predicting the morphology of the resulting aggregates. rsc.org

In dilute solutions, TPE derivatives are typically non-emissive due to the rapid dissipation of excited-state energy through intramolecular rotations of the phenyl rings. MD simulations can model this dynamic behavior in various solvents. Upon aggregation in a poor solvent or in the solid state, these intramolecular rotations are restricted. MD simulations can track the aggregation process, showing how individual molecules come together to form clusters.

These simulations can also provide insights into the structure of the aggregates. For instance, they can help determine whether the molecules adopt an amorphous or a more ordered packing arrangement. The morphology of the aggregates is crucial as it directly influences the photophysical properties of the material. By simulating the system at different concentrations, researchers can observe the transition from isolated molecules to small aggregates and then to larger, bulk structures. rsc.org

Computational Modeling of Photophysical Properties and Excited-State Transitions

Computational modeling is essential for a detailed understanding of the photophysical properties and excited-state transitions of "Benzene, 1-methoxy-4-(triphenylethenyl)-". The AIE phenomenon is a direct consequence of the different decay pathways available to the molecule in its isolated and aggregated states.

In solution, the excited molecule can readily undergo non-radiative decay through torsional motion around the single bonds connecting the phenyl rings to the ethylene core. Computational models, often combining quantum mechanics and molecular mechanics (QM/MM), can map out the potential energy surface of the excited state and identify the low-energy pathways for this non-radiative decay.

Upon aggregation, these rotational motions are sterically hindered. This restriction of intramolecular rotation (RIR) is the widely accepted mechanism for AIE. rsc.org Computational models can quantify the degree of this restriction in the aggregated state and show how it closes the non-radiative decay channels, making radiative decay (fluorescence) the dominant de-excitation pathway. Studies on similar TPE derivatives have shown that even in the solid state, some intramolecular motions can persist, and their suppression is key to enhancing emission efficiency. rsc.org The photophysical properties of "Benzene, 1-methoxy-4-(1,2,2-triphenylethenyl)benzene" have been observed to vary between its dissolved and solid states, consistent with the AIE model. mdpi.com

| Compound | State | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| TPE in THF/H2O (fw=0%) | Solution | ~280 | ~380 |

| TPE in THF/H2O (fw=80%) | Aggregate | ~280 | ~475 |

| L-TPE-1 (5 mg/mL) | Frozen Solution (77K) | - | ~452 |

This table includes data for the target molecule analog L-TPE-1, which is "1-methoxy-4-(1,2,2-triphenylethenyl)benzene", and parent TPE to illustrate the AIE effect. mdpi.com

Prediction of Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in the solid state, or crystal packing, is determined by a delicate balance of intermolecular interactions. Computational methods are used to predict these interactions and the resulting crystal architectures, which in turn govern the material's properties.

For "Benzene, 1-methoxy-4-(triphenylethenyl)-", the potential intermolecular interactions include van der Waals forces, C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighbor, and potentially weak hydrogen bonds involving the methoxy group. Computational studies on similar aromatic molecules have shown that C-H···π interactions can play a significant role in stabilizing the crystal structure. mdpi.com

Crystal structure prediction (CSP) methods, which use computational algorithms to generate and rank plausible crystal structures based on their lattice energies, can provide valuable insights into the likely packing arrangements. While direct CSP studies for the target molecule were not found, research on related TPE derivatives highlights the importance of a "propeller-like" molecular shape which often prevents close π-π stacking, a common cause of fluorescence quenching in planar aromatic molecules. nih.gov The specific packing motif can influence the degree of conformational restriction and thus the AIE efficiency.

Ab Initio and Semi-Empirical Methods for Understanding Spectroscopic Signatures

Ab initio and semi-empirical methods are employed to provide a fundamental understanding of the spectroscopic signatures (e.g., absorption and emission spectra) of "Benzene, 1-methoxy-4-(triphenylethenyl)-". Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods, are based on first principles without empirical parameters, offering high accuracy at a significant computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules.

These methods can be used to calculate the energies of the ground and excited states, and the transition probabilities between them. By simulating the vibrational fine structure of the electronic transitions, it is possible to reproduce and interpret the shape of the experimental absorption and emission bands. For instance, calculations can reveal which vibrational modes are most strongly coupled to the electronic transition, providing a detailed picture of the photophysical processes. rsc.org

For TPE derivatives, these calculations can help to rationalize the observed Stokes shift (the difference between the absorption and emission maxima) and the quantum yield of fluorescence. By comparing the calculated spectra for a single molecule with that in an aggregated state, the influence of the intermolecular interactions on the spectroscopic properties can be quantified.

Challenges and Future Research Trajectories for Benzene, 1 Methoxy 4 Triphenylethenyl Systems

Overcoming Limitations in Quantum Yields in Highly Dilute Solutions

A defining characteristic of Benzene, 1-methoxy-4-(triphenylethenyl)- and other TPE derivatives is their low fluorescence quantum yield in dilute solutions. This phenomenon is attributed to the dynamic, propeller-like structure of the TPE core. In solution, the peripheral phenyl rings undergo active intramolecular rotations, providing efficient non-radiative decay pathways for the excited state, which effectively quenches fluorescence. nih.gov Furthermore, upon UV excitation in dilute solutions, TPE derivatives can undergo photocyclization, forming non-fluorescent diphenyl phenanthrene (B1679779) derivatives, which presents another critical non-radiative relaxation process. nih.govrsc.org

The primary strategy to activate fluorescence is through aggregation, which restricts these intramolecular motions (RIM mechanism), thereby blocking the non-radiative channels and promoting radiative decay. nih.govnih.govnih.gov While this is the basis of AIE, certain applications, such as single-molecule tracking or specific solution-based assays, could benefit from enhanced intrinsic fluorescence without the need for aggregation.

Future research in this area is focused on:

Molecular Design: Synthesizing derivatives with sterically hindered groups that pre-emptively restrict phenyl ring rotation even in dilute solutions, without inducing aggregation.

Host-Guest Chemistry: Utilizing macrocyclic hosts like cyclodextrins or cucurbiturils to encapsulate single AIEgen molecules, physically confining their rotational freedom and enhancing fluorescence.

Solvent Engineering: Investigating the role of solvent viscosity and polarity in modulating the excited-state dynamics to suppress non-radiative decay.

Developing Novel Synthetic Routes with Enhanced Sustainability and Scalability

The synthesis of TPE derivatives, including Benzene, 1-methoxy-4-(triphenylethenyl)-, has traditionally relied on methods like the McMurry coupling reaction. nih.govnih.gov This reaction typically involves the use of low-valence titanium reagents, generated from titanium chlorides (like TiCl₄) and reducing agents such as zinc powder, often requiring strictly anhydrous conditions and producing significant metallic waste. nih.gov While effective, these conditions pose challenges for sustainability and large-scale industrial production.

The development of greener, more efficient, and scalable synthetic methodologies is a critical research objective. Promising directions include:

C-H Activation Strategies: Developing tandem oxidative homocoupling reactions that can construct the TPE scaffold from more accessible precursors like activated diphenylmethane. rsc.org These methods can offer higher atom economy and avoid harsh reducing agents.